5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
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Overview
Description
5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a pyrrolidin-1-yl group substituted at the 4-position. The compound also contains a 3-methylpyridin-4-yl group linked through an oxygen atom to the pyrrolidin-1-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom at the 5-position. The pyrrolidin-1-yl group is then introduced at the 4-position through nucleophilic substitution reactions. Finally, the 3-methylpyridin-4-yl group is attached via an ether linkage using appropriate coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atom and the pyrrolidin-1-yl group play crucial roles in binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridin-4-ylboronic acid: Shares the fluorine and pyridine moieties but differs in the boronic acid group.
3-Fluoro-5-methylpyridin-4-amine: Contains a similar pyridine structure with fluorine substitution but lacks the pyrimidine and pyrrolidin-1-yl groups.
Uniqueness
5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the pyrrolidin-1-yl group contributes to its binding properties and selectivity .
Properties
Molecular Formula |
C14H15FN4O |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
5-fluoro-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H15FN4O/c1-10-6-16-4-2-13(10)20-11-3-5-19(8-11)14-12(15)7-17-9-18-14/h2,4,6-7,9,11H,3,5,8H2,1H3 |
InChI Key |
NRAWDACNSPJRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC=C3F |
Origin of Product |
United States |
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